3-Ethylpent-4-enoic acid
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Overview
Description
3-Ethylpent-4-enoic acid is an organic compound with the molecular formula C₇H₁₂O₂ It is a carboxylic acid with a double bond located at the fourth carbon atom and an ethyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylpent-4-enoic acid can be achieved through several methods. One common approach involves the alkylation of 4-pentenoic acid with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-pentenoic acid, followed by the addition of ethyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into 3-ethylpentanoic acid.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC)
Major Products:
Oxidation: Diols, carboxylic acids
Reduction: 3-Ethylpentanoic acid
Substitution: Esters, amides, and other derivatives
Scientific Research Applications
3-Ethylpent-4-enoic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be utilized in the development of bioactive molecules and as a precursor for the synthesis of biologically relevant compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-ethylpent-4-enoic acid depends on its specific application. In chemical reactions, the double bond and carboxylic acid group are key functional sites that participate in various transformations. The molecular targets and pathways involved in biological applications would depend on the specific bioactive derivatives synthesized from the compound.
Comparison with Similar Compounds
3-Ethylpent-4-enoic acid can be compared with other similar compounds, such as:
4-Pentenoic acid: Lacks the ethyl group at the third carbon, making it less sterically hindered and potentially more reactive in certain reactions.
3-Methylpent-4-enoic acid: Similar structure but with a methyl group instead of an ethyl group, which may influence its reactivity and physical properties.
3-Propylpent-4-enoic acid: Contains a longer alkyl chain, which can affect its solubility and reactivity.
Properties
IUPAC Name |
3-ethylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-6(4-2)5-7(8)9/h3,6H,1,4-5H2,2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNDYACVPPMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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